Methyl 2-acetamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Overview
Description
Methyl 2-acetamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a synthetic compound belonging to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-acetamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate typically involves the cyclization of amino-esters. One common method includes the reflux of amino-ester with formamide for several hours . Another approach involves the reaction of cyanoacetanilide with phenyl isothiocyanate in the presence of potassium hydroxide, followed by heterocyclization with bromoacetyl derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring scalability of the synthetic route.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-acetamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This includes nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like ethanol or dimethylformamide .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of thiols or thioethers.
Scientific Research Applications
Methyl 2-acetamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 2-acetamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate involves its interaction with various molecular targets. In anticancer applications, it induces apoptosis by interacting with specific cellular pathways and proteins . The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
Tipepidine: A thiophene derivative used as an antitussive.
Tiquizium Bromide: Used as an antispasmodic.
Dorzolamide: A thiophene derivative used in the treatment of glaucoma.
Uniqueness
Methyl 2-acetamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is unique due to its specific structural features, which confer distinct biological activities. Its combination of an acetamido group and a tetrahydrobenzo[b]thiophene ring system makes it particularly effective in certain applications, such as anticancer therapies .
Properties
IUPAC Name |
methyl 2-acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c1-7(14)13-11-10(12(15)16-2)8-5-3-4-6-9(8)17-11/h3-6H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAFHDBSDVMOFOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C2=C(S1)CCCC2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501149583 | |
Record name | Methyl 2-(acetylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501149583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92539-89-4 | |
Record name | Methyl 2-(acetylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=92539-89-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-(acetylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501149583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What can you tell us about the structural characteristics of Methyl 2-(acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and are there any interesting features observed?
A1: Methyl 2-(acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with a molecular structure that exhibits specific characteristics. [] While the exact molecular formula and weight aren't provided in the abstract, we can deduce that it contains carbon, hydrogen, nitrogen, oxygen, and sulfur atoms based on its chemical name. The research highlights that the cyclohexene ring within the molecule exhibits disorder, indicating two possible conformations of the half-chair form. Interestingly, the molecular structure is approximately planar, a feature stabilized by an intramolecular N–H...O hydrogen bond. [] Further spectroscopic data, such as NMR or IR, would be needed to fully characterize the compound's structure.
Q2: The abstract mentions the compound possesses antibacterial and antifungal activities. Could you elaborate on how this compound might be interacting with its targets to bring about these effects?
A2: Unfortunately, the provided research abstract [] doesn't delve into the specific mechanisms of action responsible for the observed antibacterial and antifungal activities of Methyl 2-(acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. Further research is needed to elucidate the compound's interactions with potential biological targets in bacteria and fungi. This could involve identifying the affected pathways, enzymes, or cellular processes, shedding light on its mode of action and potential as a lead compound for drug development.
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